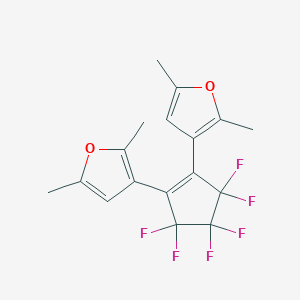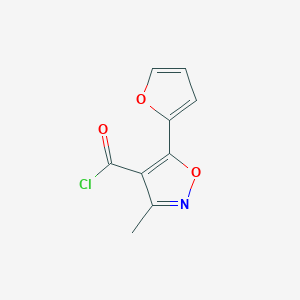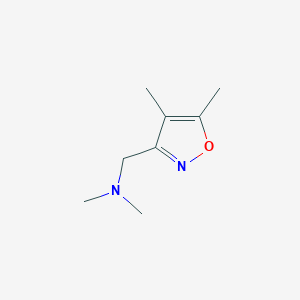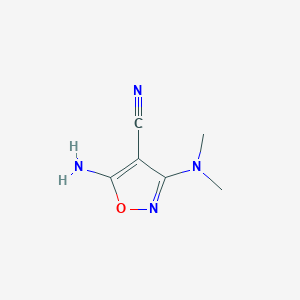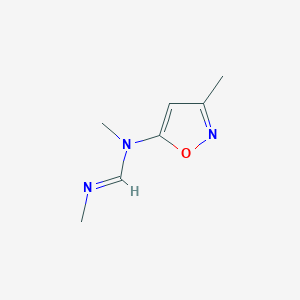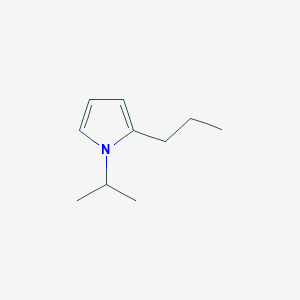
4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 4-position and a cyclohexyl group at the 3-position makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyclohexyl-1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions
4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-cyclohexyl-1-methyl-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Pyrazole oxides are the primary products.
Reduction Reactions: The main product is 3-cyclohexyl-1-methyl-1H-pyrazole.
科学的研究の応用
4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.
3-Cyclohexyl-1-methyl-1H-pyrazole: Similar structure but lacks the bromine atom.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.
Uniqueness
The presence of both the bromine atom and the cyclohexyl group in 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole makes it uniqueThe compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C10H15BrN2 |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
4-bromo-3-cyclohexyl-1-methylpyrazole |
InChI |
InChI=1S/C10H15BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChIキー |
NHIXUGBGFXYDSW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2CCCCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


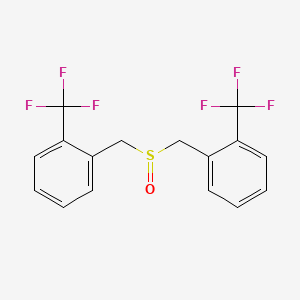
![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
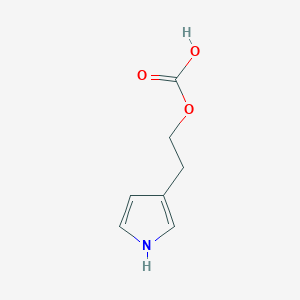

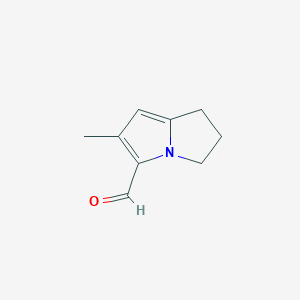
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
